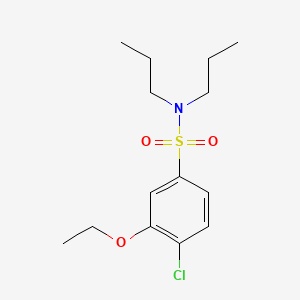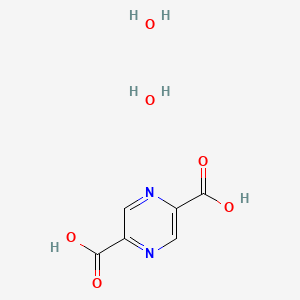
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is a synthetic compound with the molecular formula C18H18F2N2O2 and a molecular weight of 332.351 . It has gained popularity in scientific research.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as density, boiling point, and melting point, are not specified in the sources .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
Hemalatha and Ilangeswaran (2020) explored the synthesis of biologically active organic heterocyclic derivatives using a glucose-based deep eutectic solvent. This method, applied to compounds including 2,6-diarylpiperidin-4-ones, demonstrated an efficient, clean, and environmentally friendly alternative to traditional organic synthesis processes. The synthesized compounds showed promising biological activity and were characterized using various spectroscopic techniques (Hemalatha & Ilangeswaran, 2020).
Role in Fluorescence and Thermal Properties
Li et al. (2016) focused on the development of high fluorescence intensity poly(aryl ether ketone) copolymers containing tetraphenylethylene (TPE–PAEK). These copolymers, which include the 2,6-difluorophenyl group, exhibited strong fluorescence intensity and excellent thermal stability. This study highlights the potential use of such compounds in advanced material applications due to their unique optical and thermal properties (Li et al., 2016).
Synthesis of Novel Derivatives
Patil, Deshpande, Ramlingam, and Borate (2004) described the synthesis of a benzophenone precursor essential for balanol's structure. Their study involves a compound structurally related to 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, showcasing the compound's relevance in the synthesis of complex organic molecules. This research provides insight into the synthesis strategies for compounds with potential pharmaceutical applications (Patil et al., 2004).
Anion Binding Properties
Anzenbacher, Jursíková, Lynch, Gale, and Sessler (1999) investigated the anion binding properties of calix[4]pyrroles derived from the condensation of p-hydroxyacetophenone and pyrrole. These compounds, similar in structure to 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, demonstrate unique anion binding characteristics, making them relevant in the study of molecular recognition and sensor design (Anzenbacher et al., 1999).
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKWZXABYOXTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)
methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)





![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)




![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)